molecular formula C7H7BrN2O3 B6225482 methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate CAS No. 2770368-74-4

methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate

Cat. No.: B6225482
CAS No.: 2770368-74-4
M. Wt: 247
InChI Key:
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Description

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with a methyl ester and a keto group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate typically involves the following steps:

    Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved by bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane.

    Esterification: The brominated pyrazole is then reacted with methyl oxalyl chloride in the presence of a base like triethylamine to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like DMF or DMSO.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles.

    Reduction: Formation of hydroxyl derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-bromopyrazole: Lacks the ester and keto groups, making it less reactive in certain chemical reactions.

    4-Bromo-1-methyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties and reactivity.

    3-Bromo-1-methyl-1H-pyrazole: Bromine atom is at the 3-position, which can affect its reactivity and biological activity.

Uniqueness

Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate is unique due to the combination of the bromine atom, methyl group, ester, and keto functionalities. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

2770368-74-4

Molecular Formula

C7H7BrN2O3

Molecular Weight

247

Purity

95

Origin of Product

United States

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